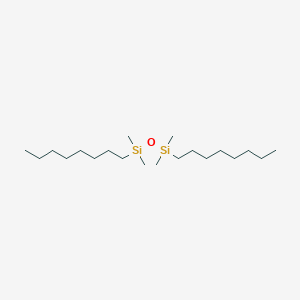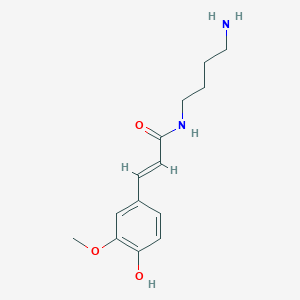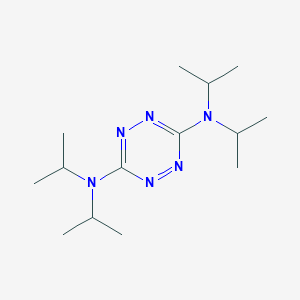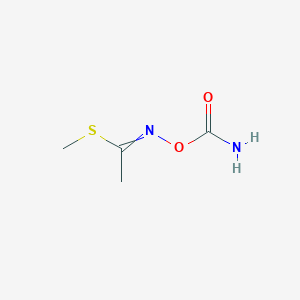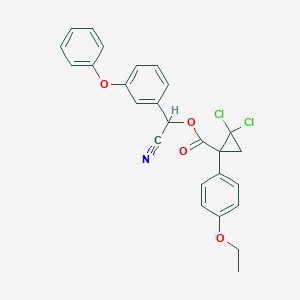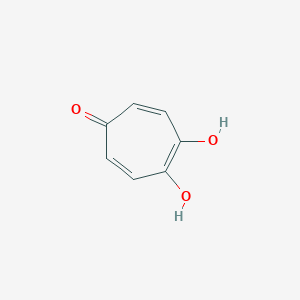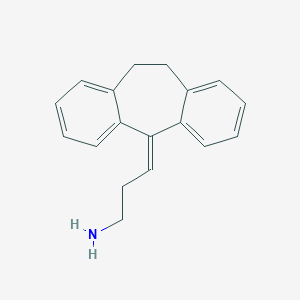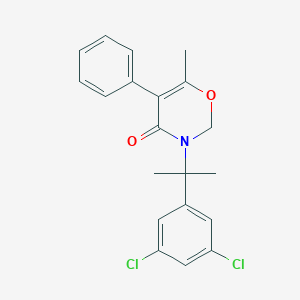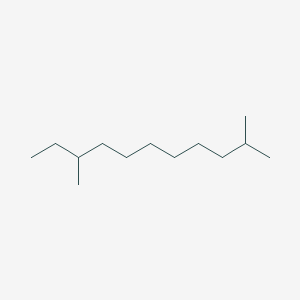
2,9-Dimethylundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dimethylundecane is an organic compound that belongs to the family of alkanes. It is a colorless liquid with a distinct odor and is commonly used as a solvent in various industrial applications. In recent years, there has been a growing interest in the scientific research applications of 2,9-Dimethylundecane due to its unique properties and potential benefits.
Wirkmechanismus
The mechanism of action of 2,9-Dimethylundecane is not fully understood, but it is believed to act as a non-polar solvent that can dissolve non-polar compounds. It has a low boiling point and high vapor pressure, making it an effective solvent for low-temperature reactions.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of 2,9-Dimethylundecane. However, it has been reported to have low toxicity and is not expected to have significant adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,9-Dimethylundecane in lab experiments is its low toxicity and low environmental impact. It is also an effective solvent for a wide range of chemical reactions. However, its low boiling point and high vapor pressure can make it difficult to handle and store, and it may not be suitable for high-temperature reactions.
Zukünftige Richtungen
There are several potential future directions for the scientific research applications of 2,9-Dimethylundecane. These include further studies on its mechanism of action, development of new synthesis methods for improved purity and yield, and exploration of its potential applications in other fields such as pharmaceuticals and materials science.
In conclusion, 2,9-Dimethylundecane is a versatile compound with a wide range of scientific research applications. Its unique properties make it an effective solvent for various chemical reactions, and its low toxicity and environmental impact make it a promising candidate for future research and development.
Synthesemethoden
2,9-Dimethylundecane can be synthesized through various methods, including catalytic hydrogenation of undecylenic acid, alkylation of 2,9-dimethyl-1,10-decanediol, and hydroformylation of 1-dodecene. The choice of synthesis method depends on the desired purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
2,9-Dimethylundecane has been widely used in scientific research, particularly in the field of organic chemistry. It is commonly used as a solvent for various chemical reactions, including Grignard reactions, Suzuki coupling, and Heck reactions. It has also been used as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis of complex mixtures.
Eigenschaften
CAS-Nummer |
17301-26-7 |
|---|---|
Produktname |
2,9-Dimethylundecane |
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
2,9-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-13(4)11-9-7-6-8-10-12(2)3/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
XDLHYYXVEXQVGL-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCCC(C)C |
Kanonische SMILES |
CCC(C)CCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



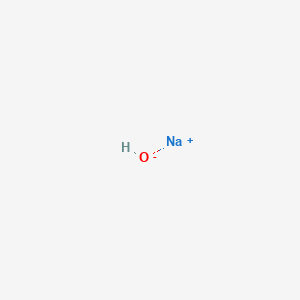
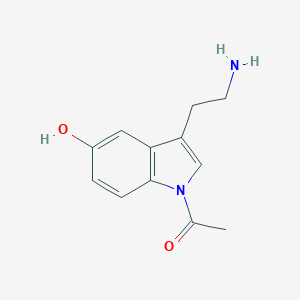
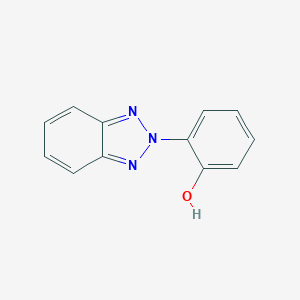
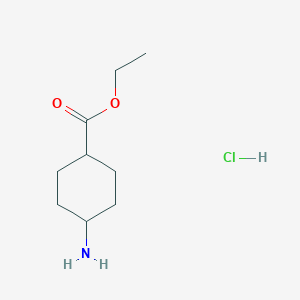
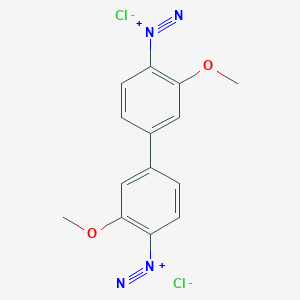
![2-Methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B104205.png)
